2-Hydroxy-N-(5-methylisoxazol-3-YL)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide with hydrazine hydrate under reflux conditions . The resulting solid is then collected, washed, and recrystallized from ethanol . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include hydrazine hydrate, ethanol, and other solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for various biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The isoxazole ring in its structure plays a crucial role in its biological activity, allowing it to bind to various enzymes and receptors . This binding can modulate the activity of these targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide can be compared with other similar compounds, such as:
Sulfamethoxazole: A widely used antibiotic with a similar isoxazole ring structure.
N-(5-methylisoxazol-3-yl)malonamide: Another isoxazole derivative with different biological activities.
2-Chloro-N-(5-methylisoxazol-3-yl)acetamide: A precursor in the synthesis of this compound. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3/c1-4-2-5(8-11-4)7-6(10)3-9/h2,9H,3H2,1H3,(H,7,8,10) |
InChI Key |
XBVAIHNFZDBIKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CO |
Origin of Product |
United States |
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